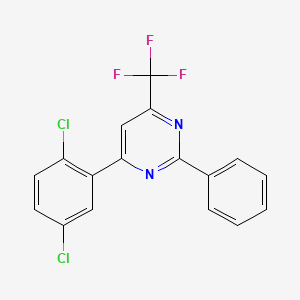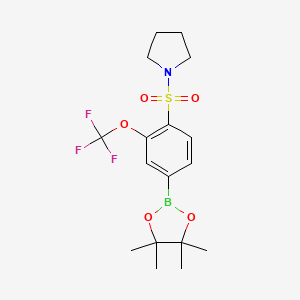
(E)-1,1-difluoro-6-(4-methoxyphenyl)hex-5-ene-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,1-difluoro-6-(4-methoxyphenyl)hex-5-ene-2,4-dione is an organic compound characterized by the presence of difluoro and methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,1-difluoro-6-(4-methoxyphenyl)hex-5-ene-2,4-dione typically involves multi-step organic reactions. One possible route could include:
Starting Materials: The synthesis might begin with commercially available starting materials such as 4-methoxybenzaldehyde and 1,1-difluoro-2-propanone.
Reaction Steps:
Reaction Conditions: Typical conditions might include the use of a base such as sodium hydroxide or potassium hydroxide, and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1,1-difluoro-6-(4-methoxyphenyl)hex-5-ene-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluoro and methoxy groups could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-1,1-difluoro-6-(4-methoxyphenyl)hex-5-ene-2,4-dione could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (E)-1,1-difluoro-6-(4-methoxyphenyl)hex-5-ene-2,4-dione would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1,1-difluoro-6-phenylhex-5-ene-2,4-dione: Similar structure but lacks the methoxy group.
(E)-1,1-difluoro-6-(4-hydroxyphenyl)hex-5-ene-2,4-dione: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (E)-1,1-difluoro-6-(4-methoxyphenyl)hex-5-ene-2,4-dione might confer unique chemical properties, such as increased electron density and altered reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C13H12F2O3 |
|---|---|
Peso molecular |
254.23 g/mol |
Nombre IUPAC |
(E)-1,1-difluoro-6-(4-methoxyphenyl)hex-5-ene-2,4-dione |
InChI |
InChI=1S/C13H12F2O3/c1-18-11-6-3-9(4-7-11)2-5-10(16)8-12(17)13(14)15/h2-7,13H,8H2,1H3/b5-2+ |
Clave InChI |
CDQCUFBVMKVGBB-GORDUTHDSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/C(=O)CC(=O)C(F)F |
SMILES canónico |
COC1=CC=C(C=C1)C=CC(=O)CC(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13718360.png)
![2-[4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol](/img/structure/B13718367.png)

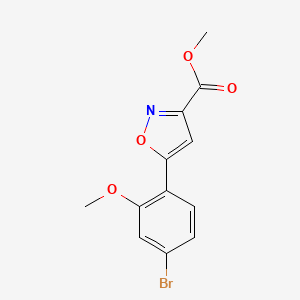


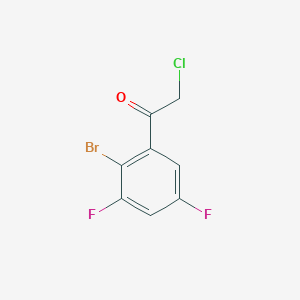
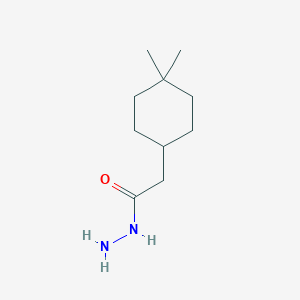
![Cyclopropyl-[2-methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718402.png)
